molecular formula C21H21ClN2O3 B5374861 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one

Cat. No. B5374861
M. Wt: 384.9 g/mol
InChI Key: KZCOWWWUHZYSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one, also known as WAY-100635, is a potent and selective antagonist of the serotonin 5-HT1A receptor. It has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one acts as a competitive antagonist of the 5-HT1A receptor, binding to the receptor and preventing the binding of serotonin. This results in a decrease in the activation of downstream signaling pathways, which are involved in the regulation of mood and anxiety. The blockade of the 5-HT1A receptor by 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one has been shown to produce anxiogenic and antidepressant-like effects in animal models.
Biochemical and Physiological Effects:
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to decrease the levels of the stress hormone cortisol in the blood, increase the release of the neurotransmitter dopamine in the brain, and enhance the activity of the hypothalamic-pituitary-adrenal (HPA) axis. These effects suggest that 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one may have potential therapeutic applications in the treatment of stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one is its high selectivity and potency for the 5-HT1A receptor. This makes it a valuable tool compound for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

The potential therapeutic applications of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one in the treatment of various neurological and psychiatric disorders continue to be an active area of research. Future studies may focus on the development of more potent and selective 5-HT1A receptor antagonists, as well as the investigation of the underlying mechanisms of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one and its effects on other neurotransmitter systems. Additionally, the use of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one in combination with other drugs may be explored as a potential treatment strategy for certain disorders.

Synthesis Methods

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one involves the condensation reaction of 6-methoxy-2H-chromen-2-one with 4-(3-chlorophenyl)piperazine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one has been extensively studied for its use in scientific research, particularly in the field of neuroscience. It is commonly used as a tool compound to selectively block the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This receptor is also implicated in the pathophysiology of several psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-26-18-5-6-20-19(13-18)15(11-21(25)27-20)14-23-7-9-24(10-8-23)17-4-2-3-16(22)12-17/h2-6,11-13H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCOWWWUHZYSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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